molecular formula C17H19N5O4 B2391342 N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 900011-39-4

N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2391342
CAS RN: 900011-39-4
M. Wt: 357.37
InChI Key: PKYGRRSPBLLVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences

Paracetamol, known for its analgesic and antipyretic properties, undergoes metabolism through various pathways including glucuronidation and sulfation. Studies have shown that differences in metabolism could be linked to genetic profiles, affecting susceptibility to toxicity and pain alleviation. This highlights the importance of understanding genetic variations in drug metabolism for personalized medicine approaches (Li-zi Zhao & G. Pickering, 2011).

Contamination and Removal of Pharmaceuticals

The presence of pharmaceuticals like sulfamethoxazole in the environment poses risks due to their transformation into metabolites. Research focuses on removal technologies such as adsorption and advanced oxidation processes, indicating the significance of addressing pharmaceutical contamination in water sources for environmental protection (G. Prasannamedha & P. S. Kumar, 2020).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold has shown a broad range of medicinal properties, including anticancer and anti-inflammatory effects. Its structural versatility makes it a valuable component in developing drug candidates, with ongoing research into synthetic strategies and biological activities to exploit this scaffold further (S. Cherukupalli et al., 2017).

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities. Research into their synthesis, including the use of various reagents and conditions, contributes to the development of new bioactive compounds with potential therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).

Environmental and Biological Impacts of Brominated Flame Retardants

Studies on polybrominated diphenyl ethers (PBDEs) and their metabolites have raised concerns about their effects on the nervous system and development. This underscores the importance of understanding the environmental and health impacts of chemical compounds and their metabolites, informing regulations and protective measures (M. Dingemans, M. van den Berg, & R. Westerink, 2011).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-2-26-14-6-4-3-5-13(14)20-15(24)10-21-11-18-16-12(17(21)25)9-19-22(16)7-8-23/h3-6,9,11,23H,2,7-8,10H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYGRRSPBLLVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.